chroMan-8-aMine

Catalog No.
S1542206
CAS No.
113722-25-1
M.F
C9H11NO
M. Wt
149.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
chroMan-8-aMine

CAS Number

113722-25-1

Product Name

chroMan-8-aMine

IUPAC Name

3,4-dihydro-2H-chromen-8-amine

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

InChI

InChI=1S/C9H11NO/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5H,2,4,6,10H2

InChI Key

ILXAZFRYAXWHNA-UHFFFAOYSA-N

SMILES

C1CC2=C(C(=CC=C2)N)OC1

Canonical SMILES

C1CC2=C(C(=CC=C2)N)OC1

Anti-Inflammatory Agents

Stereoselective Synthesis of Chromane Derivatives

Synthesis of Chroman-8-ylamine Hydrochloride

Biological Activities of Chromanone Derivatives

Biological Activities of Chromanone Derivatives

Chroman-8-amine, also known as Chroman-8-ylamine, is a member of the chroman family, characterized by a benzopyran structure. This compound features an amine group at the 8-position of the chroman ring, which significantly influences its chemical behavior and biological activity. Chroman derivatives are recognized for their diverse applications in medicinal chemistry, particularly in developing drugs targeting various receptors in the central nervous system.

  • Antibacterial properties []
  • Antifungal properties
  • Anti-inflammatory properties
Due to its functional groups:

  • Acid-Base Reactions: The amine group can act as a base, accepting protons from acids, which can be utilized in various synthetic pathways.
  • Acylation Reactions: The amine can react with acyl chlorides or anhydrides to form amides, expanding its utility in organic synthesis.
  • Michael Addition: Chroman derivatives can participate in domino Michael/hemiacetalization reactions, allowing for complex molecular architectures to be formed.

Chroman-8-amine exhibits notable biological activities, particularly related to the modulation of neurotransmitter systems. Research has shown that compounds within this class can interact with serotonin receptors, specifically the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders. The dual affinity for both serotonin transporters and receptors suggests potential therapeutic applications in treating depression and anxiety-related conditions .

The synthesis of Chroman-8-amine typically involves several key steps:

  • Formation of the Chroman Core: This can be achieved through various methods, including cyclization reactions involving phenolic precursors.
  • Introduction of the Amine Group: The amine is introduced via reductive amination or direct amination of appropriate intermediates.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Recent advancements have also explored asymmetric synthesis methods to create enantiomerically enriched forms of chroman derivatives .

Chroman-8-amine and its derivatives have diverse applications:

  • Pharmaceuticals: They are being investigated as potential antidepressants and anxiolytics due to their interaction with serotonin receptors.
  • Chemical Probes: Used in research to understand neurotransmitter systems and receptor dynamics.
  • Synthetic Intermediates: Serve as building blocks for more complex organic compounds in medicinal chemistry.

Studies have focused on the interaction of Chroman-8-amine with various biological targets. Notably, its binding affinity for serotonin receptors has been a significant area of research. These studies often involve radiolabeled ligands and receptor assays to elucidate binding kinetics and affinities, providing insights into its potential therapeutic effects .

Several compounds share structural similarities with Chroman-8-amine. Here are a few notable examples:

Compound NameStructure TypeKey Features
Chroman-4-amineBenzopyran derivativeDifferent position of the amine group
3-AminochromanLactam-fused derivativeDual affinity for serotonin receptors
ChromanoneKetone derivativeLacks an amine group but shares core structure

Uniqueness of Chroman-8-amine

Chroman-8-amine is unique due to its specific positioning of the amine group at the 8-position on the chroman ring, which enhances its binding affinity for serotonin receptors compared to other derivatives like Chroman-4-amine. This structural distinction may lead to different pharmacological profiles and therapeutic potentials.

XLogP3

1.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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